2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 476484-87-4
Cat. No.: VC16181202
Molecular Formula: C26H22F3N3O3S2
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-87-4 |
|---|---|
| Molecular Formula | C26H22F3N3O3S2 |
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C26H22F3N3O3S2/c1-35-18-11-9-17(10-12-18)32-24(34)22-19-7-2-3-8-20(19)37-23(22)31-25(32)36-14-21(33)30-16-6-4-5-15(13-16)26(27,28)29/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,30,33) |
| Standard InChI Key | WJLJCPAEFCEXSU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCC5 |
Introduction
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a benzothieno-pyrimidine core, which is a common motif in medicinal chemistry due to its potential biological activity. This compound is structurally related to other thieno-pyrimidine derivatives, which have been explored for their therapeutic properties.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions, including nucleophilic substitutions and condensations. These reactions are often performed under reflux conditions in solvents like acetone or ethanol, with bases such as potassium carbonate facilitating the process. The detailed synthetic pathway for this specific compound is not provided in the available literature.
Biological Activity
While specific biological activity data for this compound are not available, related thieno-pyrimidine derivatives have shown potential as therapeutic agents. They are often explored for their inhibitory effects on enzymes or receptors involved in disease processes. Further research would be necessary to elucidate the mechanism of action and potential therapeutic applications of this compound.
Related Compounds and Their Applications
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N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: This compound is structurally similar and has been studied for its potential applications in medicinal chemistry. It features multiple aromatic rings and heterocycles contributing to its chemical properties.
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N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound has been synthesized and evaluated as a potential 5-lipoxygenase (5-LOX) inhibitor, highlighting the interest in benzothiophene derivatives for anti-inflammatory purposes .
Data Table: Related Compounds
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